molecular formula C5H4ClIN2S B8441406 2-(Iodomethyl)thio-5-chloropyrimidine

2-(Iodomethyl)thio-5-chloropyrimidine

Cat. No. B8441406
M. Wt: 286.52 g/mol
InChI Key: HUCDDPXTOUAWRA-UHFFFAOYSA-N
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Patent
US04423047

Procedure details

Sodium iodide (30 mmol) was added to a solution of 2-chloromethylthio-5-chloropyrimidine (6.7 mmol) in acetone (30 ml) and the mixture heated under reflux for 4 h. The precipitated sodium chloride was removed by filtration, the filtrate evaporated to dryness, the residue triturated with water and recrystallized from ethanol; yield 86%, m.p. 67° C. 1H NMR (CDCl3): δ4.82 (SCH2), 8.67 (H-4, H-6).
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
6.7 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].Cl[CH2:4][S:5][C:6]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][N:7]=1>CC(C)=O>[I:1][CH2:4][S:5][C:6]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
6.7 mmol
Type
reactant
Smiles
ClCSC1=NC=C(C=N1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The precipitated sodium chloride was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue triturated with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
ICSC1=NC=C(C=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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